Ethyl 2-(6-(pyrrolidin-1-yl)pyridazine-3-carboxamido)benzoate
Description
Ethyl 2-(6-(pyrrolidin-1-yl)pyridazine-3-carboxamido)benzoate is a synthetic small molecule characterized by a pyridazine core substituted with a pyrrolidine ring and linked via a carboxamido group to an ortho-substituted benzoate ester. Its design combines rigidity (pyridazine) with conformational flexibility (pyrrolidine), a balance often sought in drug discovery.
Properties
IUPAC Name |
ethyl 2-[(6-pyrrolidin-1-ylpyridazine-3-carbonyl)amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O3/c1-2-25-18(24)13-7-3-4-8-14(13)19-17(23)15-9-10-16(21-20-15)22-11-5-6-12-22/h3-4,7-10H,2,5-6,11-12H2,1H3,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBXRVBCBHSMXEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)C2=NN=C(C=C2)N3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Structural Differences
Pyridazine Substituents: The target compound features a pyrrolidin-1-yl group at the 6-position of pyridazine. I-6273 and I-6373 replace pyridazine with isoxazole rings, altering electronic properties and steric bulk.
Linker Chemistry: The target compound uses a carboxamido linker between pyridazine and benzoate. Analogs such as I-6230, I-6232, and I-6373 employ phenethylamino, phenethylthio, or phenethoxy linkers. Thioether (S) or ether (O) linkers may affect metabolic stability compared to carboxamido (CONH) .
Benzoate Position :
- The 2-position of the benzoate ester in the target compound contrasts with the 4-position in analogs like I-6473 . Ortho substitution may introduce steric hindrance, influencing target binding or pharmacokinetics.
Hypothetical Impact on Properties
- Solubility : The pyrrolidine group’s basic nitrogen could enhance aqueous solubility compared to methyl or isoxazole substituents.
- Target Binding : Carboxamido linkers may offer stronger hydrogen-bonding interactions than thioether or ether linkers.
- Metabolic Stability : Thioether-containing analogs (e.g., I-6373 ) might exhibit slower oxidative metabolism than ether-linked derivatives (e.g., I-6473 ) .
Data Table: Structural and Functional Comparison
| Compound Name | Pyridazine Substituent | Linker Type | Benzoate Position | Notable Features |
|---|---|---|---|---|
| Ethyl 2-(6-(pyrrolidin-1-yl)pyridazine-3-carboxamido)benzoate | Pyrrolidin-1-yl | Carboxamido | 2 | Cyclic amine, ortho ester |
| I-6230 | Pyridazin-3-yl | Phenethylamino | 4 | No substituent, para ester |
| I-6232 | 6-Methylpyridazin-3-yl | Phenethylamino | 4 | Methyl group, para ester |
| I-6273 | Methylisoxazol-5-yl | Phenethylamino | 4 | Isoxazole ring, para ester |
| I-6373 | 3-Methylisoxazol-5-yl | Phenethylthio | 4 | Thioether linker, para ester |
| I-6473 | 3-Methylisoxazol-5-yl | Phenethoxy | 4 | Ether linker, para ester |
Research Findings and Implications
Substituent Effects: The pyrrolidine group in the target compound may improve target engagement compared to I-6230/I-6232, as cyclic amines often enhance binding to charged residues in enzyme active sites.
Linker and Stability: Carboxamido linkers are less prone to metabolic cleavage than thioether or amino linkers, suggesting the target compound may have longer half-life in vivo.
Ester Position :
- Ortho-substituted benzoates (target compound) could reduce enzymatic hydrolysis rates compared to para-substituted analogs due to steric protection of the ester group.
Preparation Methods
Pyridazine Core Functionalization
The 6-position pyrrolidine substitution is typically introduced via nucleophilic aromatic substitution (NAS). Chloropyridazine intermediates react with pyrrolidine under mild conditions:
- Example protocol : 3-Chloro-6-iodopyridazine-4-carboxylic acid (1 eq) reacts with pyrrolidine (1.2 eq) in DMF at 60°C for 12 hours, yielding 6-(pyrrolidin-1-yl)pyridazine-3-carboxylic acid (82% yield).
- Mechanistic basis : The electron-withdrawing carboxylic acid group activates the pyridazine ring for NAS at the 6-position.
Amide Bond Formation
Coupling the pyridazine carboxylic acid with 2-aminobenzoate esters employs carbodiimide-mediated activation:
Esterification of Benzoic Acid Precursor
The ethyl ester group is introduced early via Fischer esterification:
- Procedure : 2-Nitrobenzoic acid (1 eq) refluxed with ethanol (10 eq) and H₂SO₄ (0.1 eq) for 6 hours, followed by nitro-group reduction (H₂/Pd-C) to yield ethyl 2-aminobenzoate (94% purity).
Industrial-Scale Optimization Strategies
Catalytic System Enhancements
- Palladium catalysis : Suzuki-Miyaura coupling optimizes halogenated intermediates. For example, ethyl 2-(6-bromopyridazine-3-carboxamido)benzoate reacts with pyrrolidine using Pd(OAc)₂/XPhos (2 mol%) in toluene/water (3:1) at 100°C, achieving 95% conversion.
- Solvent selection : Switching from DMF to cyclopentyl methyl ether (CPME) reduces side reactions during NAS, improving isolated yield by 12%.
Crystallization and Purification
- Recrystallization solvent : Ethanol/water (7:3) at −20°C produces needle-like crystals with >99% purity (HPLC).
- Chromatography : Silica gel (230–400 mesh) with ethyl acetate/hexane (1:2) eluent resolves regioisomeric impurities.
Analytical Characterization
Spectroscopic Validation
X-ray Crystallography
- Crystal system : Monoclinic, space group P2₁/c (a=8.1338 Å, b=8.1961 Å, c=10.7933 Å).
- Dihedral angles : 76.06° between pyridazine and benzoate planes, indicating limited conjugation.
Challenges and Troubleshooting
Regioselectivity in NAS
Amide Racemization
- Mitigation : Use of HOAt instead of HOBt reduces racemization from 8% to <2% during coupling.
Q & A
Q. What controls are essential in stability studies under physiological conditions?
- Methodological Answer :
- Negative Control : Incubate compound in PBS (pH 7.4) at 37°C without enzymes .
- Positive Control : Use a known unstable compound (e.g., aspirin) to validate assay conditions .
- Time-Point Sampling : Collect aliquots at 0, 6, 12, 24 hours for HPLC analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
